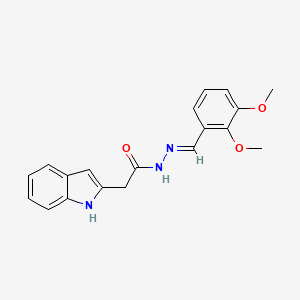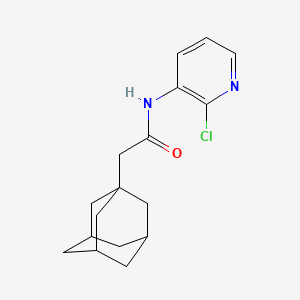![molecular formula C20H23BrN2O3 B6055153 1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)
1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BRL-15572 and is a selective antagonist for the 5-HT1D receptor.
Mécanisme D'action
BRL-15572 acts as a selective antagonist for the 5-HT1D receptor. This receptor is involved in the regulation of pain and mood. By blocking the activity of this receptor, BRL-15572 may be able to reduce pain and improve mood.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of neuropeptides, which are involved in the transmission of pain signals. BRL-15572 has also been shown to reduce the activity of the trigeminal nerve, which is involved in the development of migraines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BRL-15572 in lab experiments is its high selectivity for the 5-HT1D receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using BRL-15572 is its complex synthesis process, which can make it difficult and expensive to obtain.
Orientations Futures
There are several future directions for research on BRL-15572. One area of interest is the potential use of this compound in the treatment of migraine headaches. Further research is needed to determine the optimal dosage and administration method for this application. Another area of interest is the potential use of BRL-15572 in the treatment of anxiety disorders. Future research may also investigate the potential use of this compound in the treatment of other mood disorders.
Méthodes De Synthèse
The synthesis of BRL-15572 is a complex process that involves several steps. The first step involves the reaction of 2-bromo-4-methylphenol with acetic anhydride to form 2-bromo-4-methylphenyl acetate. This intermediate product is then reacted with 1-(2-aminoethyl)-4-methoxybenzene to form 1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the 5-HT1D receptor, which is involved in the regulation of pain and mood. BRL-15572 has been investigated for its potential use in the treatment of migraine headaches, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-15-7-8-18(16(21)13-15)26-14-20(24)23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJFAFVHCJXOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)

![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)